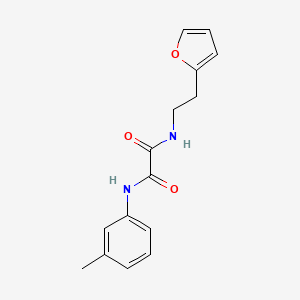

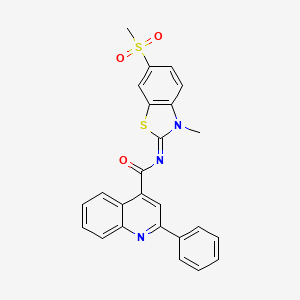

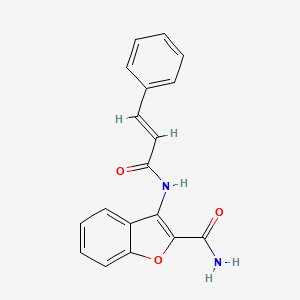

![molecular formula C10H16N4O2 B2393982 Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate CAS No. 1240600-83-2](/img/structure/B2393982.png)

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate is a chemical compound with the CAS Number: 1240600-83-2 . It has a molecular weight of 224.26 . The IUPAC name for this compound is tert-butyl (5-amino-2-pyrimidinyl)methylcarbamate .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis

While specific chemical reactions involving Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate are not available, tert-butyl carbamates are known to be used in palladium-catalyzed synthesis of N-Boc-protected anilines . They are stable towards most nucleophiles and bases .Physical And Chemical Properties Analysis

The compound has a molecular weight of 224.26 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, etc., are not available in the search results.科学的研究の応用

Structure-Activity Relationship Studies

A study conducted by Altenbach et al. (2008) explored the structure-activity relationships of 2-aminopyrimidine-containing ligands for the histamine H4 receptor. These ligands, including derivatives similar to Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate, were investigated for their anti-inflammatory and antinociceptive activities. The research highlighted the potential of H4R antagonists in pain management, with specific modifications to the pyrimidine moiety enhancing the compound's activity (Altenbach et al., 2008).

Synthetic Methods

Zhao et al. (2017) presented a rapid synthetic method for a related compound, emphasizing its importance as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). This study detailed a three-step synthesis process, including acylation, nucleophilic substitution, and reduction, achieving a high total yield (Zhao et al., 2017).

Asymmetric Synthesis

Research on the synthesis of Tert-Butyl (1S,2S)‐2‐Methyl‐3‐Oxo‐1‐Phenylpropylcarbamate by asymmetric Mannich reaction was documented by Yang et al. (2009), showcasing the utility of carbamate derivatives in the creation of chiral compounds. This work underscores the relevance of such compounds in asymmetric synthesis and chiral chemistry (Yang et al., 2009).

Supramolecular Chemistry

Balaban et al. (2003) investigated the self-assembly of zinc porphyrins containing bulky 3,5-di-tert-butylphenyl groups directed by 2-aminopyrimidine. This study highlighted the role of 2-aminopyrimidine, a functional group present in Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate, in constructing supramolecular porphyrin arrays for efficient light-harvesting, emphasizing the compound's potential in materials science and supramolecular chemistry (Balaban et al., 2003).

特性

IUPAC Name |

tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O2/c1-10(2,3)16-9(15)14-6-8-12-4-7(11)5-13-8/h4-5H,6,11H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKVFXVVRNFBFA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=NC=C(C=N1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-[(5-aminopyrimidin-2-yl)methyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

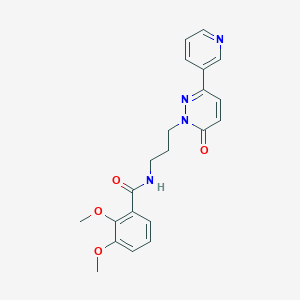

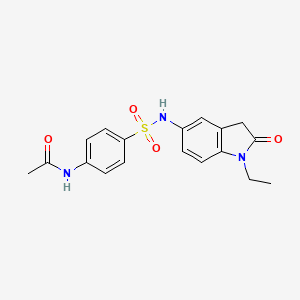

![3-(2-morpholino-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine-6-carbonyl)benzonitrile](/img/structure/B2393905.png)

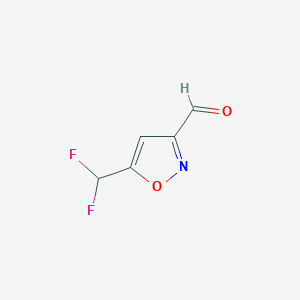

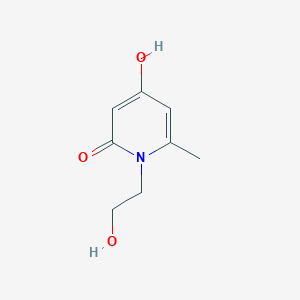

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(2-methoxyphenoxy)acetate](/img/structure/B2393908.png)

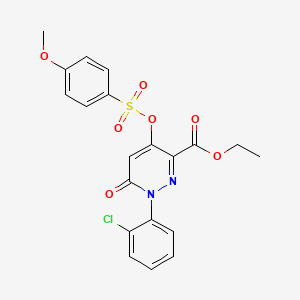

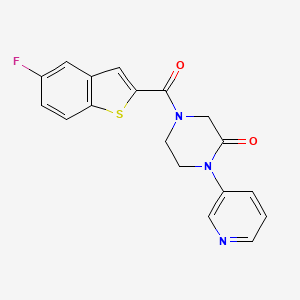

![(4-chloro-1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-5-yl)(4-phenylpiperazin-1-yl)methanone](/img/structure/B2393914.png)

![3-[4-Hydroxy-4-(trifluoromethyl)azepan-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2393919.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}-3,4,5-trimethoxybenzenecarboxamide](/img/structure/B2393920.png)